BENGHE Foundational & Exploratory

Check Availability & Pricing

A Technical Guide to the Chirality and
Stereochemistry of (+)-cis-Carveol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (+)-cis-Carveol

Cat. No.: B1210335

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the stereochemical properties of (+)-cis-
carveol, a naturally occurring monoterpenoid. Its focus is on the structural nuances, analytical
methodologies, and synthetic pathways relevant to research and development. All quantitative
data is presented in tabular format for clarity, and key experimental workflows are visualized
using logical diagrams.

Molecular Structure and Stereoisomerism

Carveol is a monocyclic monoterpenoid alcohol with the chemical formula C10H160.[1] Its
structure contains two stereocenters at the C1 and C5 positions of the cyclohexene ring, giving
rise to four possible stereocisomers. These isomers are grouped into two pairs of enantiomers
(cis and trans) which are diastereomeric to each other.

(+)-cis-Carveol is specifically the (1S,5S)-stereoisomer.[1] Its enantiomer, (-)-cis-carveol,
possesses the (1R,5R) configuration.[2] The relationship between the four stereocisomers of
carveol is critical for understanding their distinct biological activities and sensory properties.
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Stereochemical relationships between the four isomers of carveol.

Physicochemical and Spectroscopic Data

The physical and spectral properties of (+)-cis-carveol are essential for its identification and

characterization. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of (+)-cis-Carveol

Property

Value

IUPAC Name

(1S,5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-
en-1-ol[1]

Molecular Formula

C10H160

Molecular Weight

152.23 g/mol [1]

Boiling Point

87-88 °C at 5.5 mmHg[3]

Specific Optical Rotation

[a]D +30.4° (c=2 in Methanol)[3]
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Table 2: Representative Spectroscopic Data for cis-Carveol

Technique Data (Solvent: CDCls)

Mass Spectrometry (EI-MS) Major Fragments (m/z): 84, 109, 134[1]

Representative Chemical Shifts (5, ppm): 149.2
(C8), 134.4 (C2), 121.3 (C6), 109.1 (C9), 67.0
(C1), 41.5 (C5), 34.4 (C4), 31.0 (C3), 20.9
(C10), 20.7 (C7)

13C Nuclear Magnetic Resonance (NMR)

Note: NMR data is representative for the cis-carveol structure. Spectra can be accessed via the
SpectraBase database.[4]

Experimental Protocols
Synthesis of (+)-cis-Carveol via Luche Reduction

A highly stereoselective method for synthesizing (+)-cis-carveol is the Luche reduction of (S)-
(+)-carvone. This reaction utilizes sodium borohydride in the presence of a lanthanide salt,
typically cerium(lll) chloride, to achieve a 1,2-reduction of the a,3-unsaturated ketone, favoring
the formation of the allylic alcohol.

Methodology:

e Preparation: (S)-(+)-Carvone (1.0 eq) and Cerium(lll) chloride heptahydrate (CeCls-7H20,
0.25 eq) are dissolved in methanol (MeOH) in a reaction flask. The solution is cooled to 0 °C
in an ice bath.

e Reagent Addition: Sodium borohydride (NaBHa4, 1.0 eq) is dissolved separately in methanol
and added dropwise to the cooled carvone solution over a period of 5-10 minutes.

o Reaction: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC)
using a hexane:ethyl acetate (5:1) eluent. The reaction typically reaches completion within
30 minutes.

o Workup: Upon completion, the reaction is quenched by the addition of 2N hydrochloric acid
(HCI). The aqueous mixture is then extracted three times with diethyl ether (Et20).
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« Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered,
and the solvent is removed under reduced pressure. The crude product can be purified by
silica gel column chromatography to yield pure (+)-cis-carveol.[4]

Reaction

(S)-(+)-Carvone
+ CeClI3 in MeOH

NaBH4 in MeOH
(Add dropwise at 0°C)

Luche Reduction
(30 min @ 0°C)

Workup & Purification
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Workflow for the synthesis and purification of (+)-cis-carveol.
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Stereochemical Analysis

Confirming the stereochemical identity and purity of (+)-cis-carveol requires specific analytical
techniques.

Methodologies:
e Polarimetry:

o Protocol: A solution of the purified compound is prepared at a known concentration (e.g., 2
g/100 mL in methanol). The optical rotation is measured using a polarimeter at the sodium
D-line (589 nm).

o Purpose: To determine the specific rotation [a]D, which confirms the enantiomeric identity
and provides an initial assessment of enantiomeric excess. A positive value is expected for
(+)-cis-carveol.[3]

e Chiral Gas Chromatography (GC):

o Protocol: The sample is analyzed on a GC system equipped with a chiral stationary phase
column (e.g., a cyclodextrin-based column like 3-DEX or HP-chiral-20B). An appropriate
temperature program is used to separate the stereoisomers. For example, an oven
program could be: 40°C for 5 min, then ramp at 1°C/min to 130°C, then at 2°C/min to
200°C.

o Purpose: To separate and quantify all four stereoisomers of carveol, allowing for precise
determination of both enantiomeric excess (ee) and diastereomeric excess (de).
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Logical workflow for the stereochemical analysis of (+)-cis-carveol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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